2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

Description

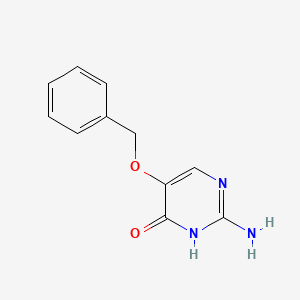

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylmethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXPDGSSPYTMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294176 | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93534-87-3 | |

| Record name | 93534-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 2 Amino 5 Benzyloxy Pyrimidin 4 3h One and Analogues

Strategic Approaches to Pyrimidinone Synthesis

The construction of the pyrimidinone core is a fundamental challenge in organic synthesis, addressed through a variety of strategic approaches. These methods range from linear, multi-step sequences to more convergent and efficient cyclization reactions.

Multi-Step Synthetic Pathways for Pyrimidine (B1678525) Derivatives

Traditional and well-established routes to pyrimidine derivatives often involve multi-step synthetic sequences. These pathways provide a high degree of control over the substitution pattern of the final product. A common strategy begins with readily available starting materials that undergo a series of transformations to build the heterocyclic ring.

For instance, a general approach involves the condensation of a β-ketoester with a guanidine (B92328) derivative. This method has been historically used to prepare 2-amino-4-hydroxypyrimidines. google.com The synthesis of 4-pyrimidone-2-thioether, a versatile building block, is typically achieved through a sequential process involving the condensation of a β-ketoester with thiourea (B124793), followed by the alkylation of the resulting thiol. researchgate.net Although reliable, this two-step method can be prone to overalkylation. researchgate.net Another multi-step approach might involve the modification of a pre-existing pyrimidine ring. For example, a 5-bromo-2,4-dichloropyrimidine (B17362) can be sequentially substituted, first with an amine and then coupled with another molecule via palladium catalysis, followed by an intramolecular cyclization to build a more complex fused pyrimidine system.

A plausible multi-step pathway to the title compound's core, 2-amino-5-hydroxypyrimidin-4(3H)-one, can be envisioned starting from itaconic acid derivatives. This would involve cyclization with a primary amine, followed by a Masamune-Claisen condensation, and a final cyclization of the resulting β-keto ester with a suitable amidine. mdpi.com Such pathways, while sometimes lengthy, allow for the systematic construction and diversification of pyrimidine analogues.

Cyclization Reactions in Pyrimidine Ring Formation

Cyclization reactions are at the heart of pyrimidine synthesis, offering efficient ways to construct the six-membered ring. These reactions are often categorized by the number of atoms each reactant contributes to the newly formed ring.

[3+3] Cycloadditions: This strategy involves reacting a three-atom component with another three-atom component. A notable example is the reaction between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride, which proceeds through a [3+3] annulation–oxidation sequence to yield substituted pyrimidines. nih.gov

[4+2] Cycloadditions: In this approach, a four-atom fragment reacts with a two-atom fragment. An example is the inverse-electron-demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with ketones. mdpi.com This process involves a cascade of hetero-Diels–Alder and retro-Diels–Alder reactions to form highly functionalized pyrimidines. mdpi.com

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. The Biginelli reaction is a classic example, where an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) condense to form dihydropyrimidinones. nih.gov More modern variations include three-component transformations that yield 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles from the reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov These MCRs are highly efficient, reducing the number of synthetic steps and purification procedures. nih.gov

Below is a table summarizing various cyclization strategies for pyrimidine synthesis.

| Cyclization Strategy | Reactant Types | Key Features |

| [3+3] Annulation | α,β-Unsaturated Ketones + Amidines | Often involves an oxidation step to form the aromatic pyrimidine ring. nih.gov |

| [4+2] Cycloaddition (IEDDA) | 1,3,5-Triazines + Ketones/Aldehydes | Cascade reaction sequence; effective for highly functionalized pyrimidines. mdpi.com |

| [2+2+2] Cycloaddition | Ynamides + Nitriles | Catalyzed by metal complexes like gold or zirconium to form aminopyrimidines. nih.gov |

| Multi-Component (Biginelli) | Aldehydes + β-Ketoesters + Urea/Thiourea | Classic, efficient one-pot synthesis of dihydropyrimidinones. nih.gov |

| Multi-Component (Modern) | α-Cyanoketones + Aldehydes + Guanidines | Convergent, one-pot synthesis of highly substituted aminopyrimidines. nih.gov |

Introduction of the Benzyloxy Moiety in Pyrimidine Synthesis

The introduction of a benzyloxy group onto the pyrimidine core, specifically at the oxygen atom of the C4-oxo function, is a critical step in the synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one. This transformation is typically achieved via O-alkylation, a reaction that requires careful control to ensure the desired regioselectivity.

Regioselective O-Alkylation Strategies

Pyrimidinones (B12756618) are ambident nucleophiles, meaning they have multiple sites that can be alkylated, primarily the ring nitrogens (N-alkylation) and the exocyclic oxygen (O-alkylation). Achieving regioselective O-alkylation over N-alkylation is a significant synthetic challenge. The outcome often depends on factors like the nature of the metal cation, the alkylating agent, and the solvent, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle.

A common strategy to introduce the benzyl (B1604629) group is the Williamson ether synthesis, which involves treating the pyrimidinone with a base to form a pyrimidinoxide anion, followed by reaction with an alkylating agent like benzyl bromide (BnBr) or benzyl chloride. researchgate.netrsc.org To favor O-alkylation, reaction conditions can be tuned. For example, using potassium salts in a polar aprotic solvent like DMF can promote O-attack.

In some cases, a protecting group strategy is employed. The p-benzyloxybenzyloxy group has been used to mask the oxo function of a 4(3H)-pyrimidinone ring, which can be efficiently removed under mild acidic conditions after other synthetic transformations are complete. researchgate.net Another approach involves a convergent synthesis where a pyrimidine-containing alkylating agent is prepared separately and then reacted with the pyrimidinone to achieve selective O-alkylation. beilstein-journals.org

Base-Promoted Alkylation Methods

The choice of base is crucial in promoting the alkylation reaction and influencing its regioselectivity. Strong bases are typically required to deprotonate the pyrimidinone, generating the nucleophilic anion necessary for the reaction.

Commonly used bases include:

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrimidinone. The combination of NaH in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a standard protocol for alkylations. researchgate.netwikipedia.org

Potassium Carbonate (K₂CO₃): A weaker base that is often used in polar aprotic solvents like DMF. It can be effective, especially when heated.

Strong Hydroxide Bases (NaOH, KOH): These can also catalyze pyrimidine-forming reactions effectively. nih.gov

Diisopropylethylamine (DIPEA): A non-nucleophilic organic base used in some Biginelli-type reactions to promote cyclization. nih.gov

The reaction of 2-amino-5-hydroxypyrimidin-4(3H)-one with benzyl bromide in the presence of a strong base like NaH in DMF would be a direct method for the synthesis of this compound. The base deprotonates the most acidic proton, which is typically on the hydroxyl group, leading to the formation of an oxygen-centered anion that subsequently attacks the benzyl bromide in an Sₙ2 reaction to form the desired benzyl ether. researchgate.net

Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable "green" methods. These approaches aim to reduce waste, shorten reaction times, and simplify workup procedures, often leading to higher yields and economic benefits.

Key green chemistry techniques applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, similar to microwave heating.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using mechanical methods like ball milling minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product isolation.

Use of Green Catalysts and Solvents: This includes employing recyclable catalysts, biodegradable ionic liquids, or using water as a reaction medium. mdpi.com For example, choline (B1196258) hydroxide, a green and recyclable catalyst, has been used for the synthesis of substituted pyrimidines. nih.gov

These green methodologies are increasingly being adopted for the synthesis of pyrimidine analogues, replacing costlier and more hazardous traditional procedures with more efficient and sustainable alternatives. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone for rapid and efficient chemical transformations, often providing superior yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The synthesis of pyrimidinone scaffolds, including analogues of this compound, has been significantly advanced through these techniques. blucher.com.brthieme-connect.com Microwave irradiation can enhance the synthesis of substituted pyrimidinones, which are often prepared via the condensation of guanidines or ureas with β-keto esters or similar precursors. thieme-connect.com This approach is noted for its efficiency, reduced reaction times, and often higher yields. nih.gov For example, the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyrimidinones has been successfully achieved in a one-pot, microwave-assisted process. nih.gov

The benefits of microwave heating are attributed to the high temperatures and pressures that can be achieved, leading to a superior reaction performance. nih.gov Researchers have developed various microwave-assisted protocols, optimizing parameters such as solvent, base, and reaction time. thieme-connect.com These methods are considered environmentally friendly, or "green," especially when using water as a solvent. blucher.com.br The following table presents data from various microwave-assisted syntheses of related pyrimidinone and imidazole (B134444) derivatives, illustrating the general conditions and advantages of this technology.

| Product Type | Reactants | Method | Time | Yield (%) | Reference |

| Substituted Imidazol-4(5H)-ones | N-benzyl indole-3-carboxaldehydes, Creatinine | Microwave Irradiation | 30–60 sec | 85–91% | nih.gov |

| Substituted Imidazol-4(5H)-ones | N-benzyl indole-3-carboxaldehydes, Creatinine | Conventional Heating | 7–10 h | 70–83% | nih.gov |

| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one | 6-methylisocytosine, α-bromoacetophenone | Microwave (180 °C) | 20 min | 84% | rsc.org |

| Hydantoins | L-amino acids, Potassium cyanate | Microwave (80 °C) | 15 min (cyclization) | 34–89% | beilstein-journals.org |

Synthetic Applications as Chemical Intermediates

The chemical structure of this compound makes it a versatile building block for more complex molecules. The benzyloxy group can function as a protecting group for the 5-hydroxyl moiety, which can be unmasked under mild acidic conditions. rsc.org The amino group and the pyrimidinone core provide multiple reactive sites for constructing larger, fused heterocyclic systems.

Precursors for Complex Heterocyclic Systems (e.g., Pyrimido[4,5-b]quinolines)

A significant application of aminopyrimidinone derivatives is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds studied for their wide-ranging biological activities, including anticancer and anti-inflammatory properties. nih.gov The synthesis is often achieved through a one-pot, multi-component reaction involving an aminopyrimidine (such as 6-aminouracil, an analogue of the title compound), an aldehyde, and a 1,3-dicarbonyl compound like dimedone. nih.govnih.govrsc.org

Recent research has demonstrated the synthesis of novel benzyloxy pyrimido[4,5-b]quinoline derivatives using various substituted benzyloxy benzaldehydes in this multicomponent reaction, highlighting the direct relevance of the benzyloxy moiety. nih.govacs.org These syntheses can be promoted by various catalysts and conditions, including basic catalysts like DABCO under solvent-free conditions or neutral catalysts such as trityl chloride. nih.govacs.org The reaction proceeds via cyclocondensation to build the quinoline (B57606) ring onto the pyrimidine core. nih.gov The table below summarizes conditions for synthesizing pyrimido[4,5-b]quinoline derivatives from aminopyrimidinone precursors.

| Aminopyrimidinone | Aldehyde | Diketone | Catalyst/Conditions | Yield (%) | Reference |

| 6-amino-1,3-dimethyluracil | Various benzyloxy benzaldehydes | Dimedone | DABCO, 90 °C, solvent-free | High | nih.govacs.org |

| 6-amino-1,3-dimethyluracil | Various aldehydes | Dimedone | Trityl Chloride, Chloroform, reflux | High | nih.gov |

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic aldehydes | Dimedone | Fe3O4@nano-cellulose/Sb(V), 70 °C | High | sharif.edu |

| 6-aminouracil | Aromatic aldehydes | Dimedone | Ball-mill, catalyst-free, solvent-free | --- | rsc.org |

Intermediates for Advanced Pharmaceutical Compounds

The 2-amino-pyrimidinone scaffold is a privileged structure in medicinal chemistry. The title compound, this compound, serves as a valuable intermediate for advanced pharmaceutical compounds due to its inherent functionalities. The benzyloxy group often acts as a masked hydroxyl group, which can be deprotected in later synthetic steps to reveal a functionality capable of crucial hydrogen bonding interactions with biological targets. rsc.org

The amino group at the C2 position is a key handle for diversification. It allows for the introduction of various substituents through reactions like acylation or alkylation, enabling the fine-tuning of a molecule's pharmacological profile. evitachem.com Fused heterocyclic systems derived from aminopyrimidines, such as pyrimido[4,5-b]quinolines and pyrazolo[1,5-a]pyrimidines, have been developed as potent and selective inhibitors of biological targets like EGFR/HER2 kinases and PI3Kδ, which are implicated in cancer. nih.govnih.gov Furthermore, related 2-amino-5-alkoxy-benzopyranopyrimidines have been evaluated as analgesic and anti-inflammatory agents. nih.gov The versatility of the aminopyrimidinone core makes it a foundational component in the discovery of new therapeutic agents. nih.gov

Derivatives and Analogues of 2 Amino 5 Benzyloxy Pyrimidin 4 3h One for Biological Exploration

Structural Modifications and Diversification Strategies

The generation of diverse libraries of 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one derivatives is crucial for comprehensive biological screening. This is achieved through various synthetic strategies that allow for the introduction of a wide range of functional groups and structural motifs onto the pyrimidine (B1678525) core and its substituents.

Substituent Variation on the Pyrimidine Ring

Altering the substituents on the pyrimidine ring is a primary strategy for diversifying the this compound scaffold. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with biological targets.

One common approach involves the introduction of various functional groups at the C5 position of the pyrimidine ring. For instance, the aryl azo coupling can occur at this position, leading to the synthesis of 5-aryl azo pyrimidines. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as nitroso (-NO) and nitro (-NO2) groups, at the 5-position of related 2,4-diamino-6-(benzyloxy)pyrimidine structures has been explored. These substitutions have been shown to be effective in modulating the biological activity of the parent compound.

Another strategy for diversification involves a deconstruction-reconstruction approach. nih.gov This method transforms the initial pyrimidine into its corresponding N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can subsequently be used in various heterocycle-forming reactions to reconstruct substituted versions of the original pyrimidine or to access other heterocyclic systems. nih.gov This allows for the introduction of a wide array of substituents at different positions of the pyrimidine ring. For example, cyclizations with urea (B33335) or thiourea (B124793) can yield pyrimidinone or thiopyrimidine analogues, respectively. nih.gov Additionally, using different amidines in the cyclization step allows for the construction of 2-substituted pyrimidines with various alkyl or trifluoromethyl groups. nih.gov

The table below summarizes some of the key substituent variations on the pyrimidine ring:

| Position of Variation | Type of Substituent | Synthetic Strategy | Potential Outcome |

| C5 | Aryl azo | Aryl azo coupling | Altered electronic properties and potential for new biological interactions. nih.gov |

| C5 | Nitroso (-NO) | Nitrosation of the corresponding precursor | Introduction of an electron-withdrawing group, potentially enhancing biological activity. |

| C5 | Nitro (-NO2) | Nitration of the corresponding precursor | Introduction of a strong electron-withdrawing group, influencing molecular interactions. |

| C2 | Alkyl, Cyclopropyl | Deconstruction-reconstruction with amidines | Introduction of diverse alkyl groups to probe steric and electronic effects. nih.gov |

| C2 | Trifluoromethyl (-CF3) | Deconstruction-reconstruction with trifluoroacetamidine | Introduction of a highly electronegative group. nih.gov |

Modification of the Benzyloxy Group

The benzyloxy group at the C5 position of this compound serves as another key site for structural modification. While often employed as a protecting group for the hydroxyl functionality, its direct modification can lead to a new series of analogues with potentially altered biological profiles.

One approach to modifying this group is through the introduction of substituents on the benzyl (B1604629) ring. For example, the synthesis of benzyloxy chalcones involves the use of para- or ortho-substituted benzyloxy benzaldehydes, demonstrating how functional groups can be incorporated into the benzyl moiety. nih.gov These substitutions can modulate the electronic and steric properties of the entire benzyloxy pharmacophore, which can in turn influence its interaction with biological targets. nih.gov

Furthermore, the benzyl group can be activated for chemical reactions. A notable example is the deprotonation of an N-benzyl group, facilitated by a nearby amide function, followed by trapping of the resulting anion. rsc.orgresearchgate.net While this specific example involves an N-benzyl group, it highlights the potential for activating C-H bonds within the benzyloxy moiety for further functionalization.

The benzyl ether linkage itself can be a target for modification. For instance, benzyl ethers can be generated through the Williamson ether synthesis, and variations in the reaction conditions can allow for selective protection of hydroxyl groups. mdpi.com This principle can be extended to the synthesis of diverse benzyloxy-substituted pyrimidines by employing a range of substituted benzyl halides.

Below is a table outlining potential modifications of the benzyloxy group:

| Site of Modification | Type of Modification | Synthetic Approach | Potential Impact |

| Benzyl Ring | Substitution (e.g., with electron-donating or -withdrawing groups) | Use of substituted benzyloxy benzaldehydes in synthesis | Modulation of electronic and steric properties of the benzyloxy group. nih.gov |

| Benzylic Methylene (B1212753) | C-H activation | Metal-catalyzed or base-mediated activation | Introduction of new functional groups at the benzylic position. rsc.orgresearchgate.net |

| Ether Linkage | Variation of the benzyl component | Williamson ether synthesis with diverse benzyl halides | Creation of a library of analogues with different substituted benzyl groups. mdpi.com |

Synthesis of Pyrimidinyl Amino Acid Analogues

The incorporation of amino acid moieties into the this compound scaffold represents a significant strategy for creating novel hybrid molecules. These pyrimidinyl amino acid analogues can mimic natural peptides and potentially interact with a wide range of biological targets.

Aromatic Nucleophilic Substitution Reactions in Pyrimidinone Systems

A key synthetic tool for the preparation of pyrimidinyl amino acid analogues is the aromatic nucleophilic substitution (SNA_r) reaction. In pyrimidinone systems, certain positions on the ring are susceptible to attack by nucleophiles, allowing for the displacement of a leaving group and the formation of a new carbon-heteroatom bond.

The regioselectivity of SNAr reactions on pyrimidines is a critical consideration. Generally, in 2,4-disubstituted pyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. nih.gov However, the presence of other substituents on the ring can significantly influence this selectivity. nih.gov For instance, an electron-donating group at the C6 position can direct substitution to the C2 position. nih.gov

In the context of synthesizing pyrimidinyl amino acid analogues, the nucleophilic side chains of various amino esters can be reacted with an appropriately activated pyrimidine. A notable example involves the reaction between 4-[4-(benzyloxy)benzyloxy]-2-(benzylsulfonyl)pyrimidine and the nucleophilic side chain of several Nα-Boc amino esters. rsc.org This reaction proceeds via an SNAr mechanism where the amino acid side chain displaces the benzylsulfonyl group at the C2 position of the pyrimidine ring. rsc.org

The efficiency of these coupling reactions can be enhanced by using phosphonium (B103445) salts as promoters. rsc.org For instance, the coupling of electron-rich 2-morpholino-4(3H)-pyrimidinone with the nucleophilic side chains of natural α-amino acids has been successfully achieved using this method. rsc.org

Application of Masking Groups in Organic Synthesis

The synthesis of complex molecules like pyrimidinyl amino acid analogues often requires the use of protecting or masking groups to prevent unwanted side reactions. fiveable.me These groups temporarily block a reactive functional group, allowing for chemical transformations to occur at other sites in the molecule. fiveable.me An effective masking group must be stable under the reaction conditions and easily removable under mild conditions once its protective role is complete. fiveable.me

In the synthesis of pyrimidin-4-one amino acids, the oxo function of the 4(3H)-pyrimidinone ring can be masked to facilitate certain reactions. A particularly effective masking group for this purpose is the p-benzyloxybenzyloxy group. rsc.org This group can be introduced to protect the pyrimidinone oxygen, rendering it inert during subsequent synthetic steps, such as the crucial SNAr reaction for coupling the amino acid side chain. rsc.org A key advantage of the p-benzyloxybenzyloxy group is its efficient removal under mild acidic conditions, which regenerates the 4(3H)-pyrimidinone system without compromising the integrity of the newly formed amino acid analogue. rsc.org

The concept of orthogonal protecting groups is also highly relevant in this context. jocpr.combham.ac.uk This strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. jocpr.combham.ac.uk For example, in the synthesis of pyrimidinyl amino acid analogues, the amino and carboxyl groups of the amino acid are typically protected with groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are removable under acidic and basic conditions, respectively. wikipedia.org This allows for the selective deprotection and modification of different parts of the molecule during the synthetic sequence.

The table below highlights some common masking groups used in the synthesis of pyrimidinone derivatives and amino acid analogues:

| Functional Group to be Masked | Masking Group | Deprotection Conditions |

| Pyrimidinone Oxygen | p-Benzyloxybenzyloxy | Mild acid rsc.org |

| Amino Group (Amine) | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) wikipedia.org |

| Amino Group (Amine) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) wikipedia.org |

| Carboxyl Group | Benzyl ester | Hydrogenolysis libretexts.org |

| Carboxyl Group | tert-Butyl ester | Acid libretexts.org |

Biological Activities and Pharmacological Relevance of Pyrimidine Derivatives with Benzyloxy Moieties

Anti-Cancer and Anti-Proliferative Activities

The structural framework of pyrimidine (B1678525) is a cornerstone in the development of new anti-cancer drugs, owing to its resemblance to the nucleotide bases found in DNA and RNA. This similarity allows pyrimidine derivatives to interfere with multiple cancer-related pathways. nih.gov The incorporation of a benzyloxy moiety into the pyrimidine scaffold has been a successful strategy in creating derivatives with significant cytotoxic and anti-proliferative capabilities. nih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of benzyloxyphenyl pyrimidine-5-carbonitrile have demonstrated noteworthy efficacy in inhibiting the growth of various cancer cell lines. nih.gov Research has shown that certain compounds in this class exhibit potent cytotoxic effects against human lung adenocarcinoma (A549), liver cancer (HepG2), and breast cancer (MDA-MB-231) cell lines. nih.gov For instance, in studies involving the HepG2 cell line, specific derivatives not only halted proliferation but also induced cell cycle arrest at the Pre-G1 and G2/M phases. nih.gov

Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related, have also been identified as effective anti-proliferative agents. mdpi.com Compounds such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed cytotoxic activity against the MDA-MB-435 breast cancer cell line. mdpi.com Further studies on 4-amino-thienopyrimidines confirmed anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing high selectivity towards cancer cells over normal human mammary epithelial cells (MCF-10A). mdpi.comnih.gov

Table 1: Cytotoxic Effects of Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives on HepG2 Cells

| Compound | Effect on HepG2 Cells | Key Finding |

|---|---|---|

| Compound 7a | High cytotoxic effect | Increased active caspase 3 level by 4-6-fold. nih.gov |

| Compound 7c | High cytotoxic effect | Significantly induced p53 protein level (861 pg/mL). nih.gov |

| Compound 11 | High cytotoxic effect | Caused cell cycle arrest at Pre-G1 and G2/M phases. nih.gov |

Anti-Tumor Effects of Pyrimidine Derivatives

The anti-tumor activity of pyrimidine derivatives with benzyloxy moieties extends beyond simple cytotoxicity to the induction of apoptosis, or programmed cell death. nih.gov Studies have revealed that potent compounds can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov This is evidenced by increased levels of caspases 8 and 9, an upregulation of the pro-apoptotic protein Bax, a downregulation of the anti-apoptotic protein Bcl-2, and overexpression of Cytochrome C in HepG2 cells. nih.gov

Furthermore, these compounds have been shown to engage the p53 tumor suppressor pathway. The most active benzyloxyphenyl pyrimidine-5-carbonitrile derivatives were found to significantly increase the level of the p53 protein, a key regulator of cell growth and apoptosis. nih.gov In some cases, the combination of these pyrimidine derivatives with the standard chemotherapy drug 5-FU resulted in a significant enhancement of anticancer activity. nih.gov The ability of certain pyrido[2,3-d]pyrimidine (B1209978) analogues to block the in vivo growth of PDGF-dependent tumor lines further underscores their potential as anti-tumor agents. nih.gov

Enzyme Inhibition Studies

The pyrimidine scaffold serves as a versatile template for designing potent enzyme inhibitors. nih.gov Its structural characteristics make it an effective isostere of the adenine (B156593) ring of ATP, enabling derivatives to bind to the active sites of numerous enzymes, particularly kinases. nih.gov

Kinase and Phosphatase Modulation

Pyrimidine derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often overactive in cancers.

Receptor Tyrosine Kinases (RTKs): Many pyrimidine-based compounds are potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFr). researchgate.netmdpi.com

EGFR: Fused pyrimidine derivatives, such as those with pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds, have shown significant inhibitory activity against EGFR tyrosine kinase (EGFR-TK). researchgate.netnih.gov

PDGFr and FGFr: Screening of compound libraries identified 2-amino-pyrido[2,3-d]pyrimidine derivatives as inhibitors of PDGFr and Fibroblast Growth Factor Receptor (FGFr) tyrosine kinases. nih.gov Structural modifications yielded analogues with IC50 values in the nanomolar range against PDGFr, FGFr, and c-src tyrosine kinase activity. nih.gov

Other Kinases: The inhibitory activity of pyrimidines extends to other kinase families.

Aurora and B-Raf Kinases: Thienopyrimidine derivatives have been developed as inhibitors of Aurora kinases and B-Raf kinases, both of which play significant roles in cell division and growth. nih.gov

LIMK1: Simple 5,6-substituted 4-aminothieno[2,3-d]pyrimidines have been identified as inhibitors of LIM domain kinase 1 (LIMK1), a target for controlling cancer cell invasion and metastasis. nih.gov

Phosphatase Inhibition: The scope of enzyme modulation also includes phosphatases. Certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to exert their anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com

Table 2: Kinase Inhibitory Activity of a Lead Pyrido[2,3-d]pyrimidine Analogue (Compound 54)

| Kinase Target | IC50 Value |

|---|---|

| PDGFr | 31 nM nih.gov |

| FGFr | 88 nM nih.gov |

| c-src TK | 31 nM nih.gov |

Inhibition of Inflammatory Kinases (e.g., TBK1, IKKε)

Certain pyrimidine derivatives have been identified as specific inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε). invivogen.com These kinases are key components of innate immune signaling pathways. researchgate.net Amlexanox, an anti-inflammatory drug, is a selective inhibitor of both TBK1 and IKKε. invivogen.comnih.gov Its mechanism involves competing with ATP for binding to the enzyme's active site. invivogen.com This inhibition is specific, as Amlexanox does not significantly affect the canonical IKKα and IKKβ kinases at concentrations where it blocks TBK1 and IKKε. invivogen.com The ability to inhibit these inflammatory kinases has led to investigations of these compounds for treating inflammatory diseases and metabolic disorders. nih.gov

Reverse Transcriptase Inhibition (e.g., Anti-HIV Activity)

The pyrimidine core is a well-established scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapy. nih.gov A series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones were synthesized and evaluated for their in vitro anti-HIV-1 activity. nih.gov Many of these compounds showed moderate to good activity, with the most potent derivatives exhibiting IC50 values in the sub-micromolar range, making them significantly more effective than the reference drug DDI. nih.gov Structure-activity relationship studies revealed that modifications at both the C(2) amino function and the C(5) alkyl group of the pyrimidine ring are critical for potent anti-HIV-1 activity. nih.gov

In addition to the DNA polymerase function of reverse transcriptase, its associated ribonuclease H (RNase H) activity is also a viable drug target. nih.govresearchgate.net Derivatives based on a 1,2,4-triazolo[1,5-a]-pyrimidine scaffold have been identified as inhibitors of the HIV-1 RNase H function, representing a novel mechanism of action for anti-HIV agents. nih.gov

Table 3: Anti-HIV-1 Activities of Selected 2,5-Disubstituted 6-(1-naphthylmethyl)pyrimidin-4(3H)-one Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 6d | 0.21 nih.gov | 724 nih.gov |

| DDI (Reference) | ~5.25 (Calculated) nih.gov | >4762 nih.gov |

Heat Shock Protein 70 (Hsp70) Inhibition

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis and is often overexpressed in cancer cells, where it supports survival and resistance to therapy. mdpi.com This makes Hsp70 a significant target for anticancer drug development. mdpi.com Research into pyrimidine derivatives has identified compounds that can inhibit Hsp70 function. Specifically, structure-activity relationship studies have focused on a class of inhibitors designed to bind to a novel allosteric pocket in the N-terminal domain of the protein. nih.gov

Initially, inhibitors were designed as covalent modifiers that contained an acrylamide (B121943) moiety to interact with a cysteine residue within this allosteric pocket. nih.gov Subsequent research focused on developing reversible binders. Within this class of reversible inhibitors, derivatives of 2,5′-thiodipyrimidines and 5-(phenylthio)pyrimidines have been investigated. One such compound, 2-Amino-N-(3-((4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)phenyl)propanamide (27d), incorporates the benzyloxy-pyrimidine scaffold. nih.gov This compound and its analogs were found to interfere with the biochemical activities of Hsp70. For example, a related derivative, 27c, was shown to inhibit the refolding of heat-denatured luciferase by Hsp70 in cells. nih.gov The binding of these inhibitors to the allosteric pocket can disrupt the Hsp70–Hsp90 chaperone machinery, leading to the degradation of oncoproteins that depend on this system for their stability. nih.govnih.gov

| Compound Name | Structure | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-N-(3-((4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)phenyl)propanamide (27d) | A 5-(phenylthio)pyrimidine derivative with a benzyloxy group at the 4-position of the pyrimidine ring. | Synthesized as a reversible binder to an allosteric site on Hsp70. nih.gov | nih.gov |

| 2-Amino-N-(3-((4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)phenyl)-3-methylbutanamide (27e) | A 5-(phenylthio)pyrimidine derivative with a benzyloxy group at the 4-position of the pyrimidine ring. | Synthesized as a reversible binder to an allosteric site on Hsp70. nih.gov | nih.gov |

Immunomodulatory Effects

Pyrimidine-based compounds have been investigated for their ability to modulate the immune system. Some derivatives act as immunosuppressants by inhibiting key pathways in lymphocyte activation, while others exhibit more nuanced anti-inflammatory effects. benthamdirect.comeurjchem.com

The search for new immunosuppressive agents with high efficacy and low toxicity is a significant goal in medicinal chemistry. benthamdirect.com A patent application has disclosed a class of benzyl (B1604629) pyrimidine derivatives intended for use as immunosuppressants. benthamdirect.com Preliminary in vitro tests mentioned in the patent indicate that these compounds can inhibit the proliferation of T lymphocytes, suggesting their potential for treating autoimmune diseases and preventing organ transplant rejection. benthamdirect.com

Further research into related heterocyclic systems has provided insight into their anti-inflammatory mechanisms. A study of pyrazolo[1,5-a]quinazolines, which included compounds with benzyloxy groups such as 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i), identified them as inhibitors of LPS-induced NF-κB activity in monocytic cells. nih.gov This anti-inflammatory activity was linked to the inhibition of mitogen-activated protein kinases (MAPKs), including JNK3. nih.gov In a different study, certain amino derivatives of diaryl pyrimidines were found to provide protection in a model of acute lung injury without causing the systemic immunosuppression associated with drugs like dexamethasone. researchgate.net For instance, compound 6e from that study preserved the normal content of spleen lymphocytes while reducing lung tissue damage. researchgate.net These findings highlight the potential of pyrimidine derivatives with benzyloxy or related moieties to act as targeted anti-inflammatory or immunosuppressive agents.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-N-(3-((4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)phenyl)propanamide (27d) |

| 2-Amino-N-(3-((4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)phenyl)-3-methylbutanamide (27e) |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) |

| benzyloxyphenyl pyrimidine-5-carbonitrile |

| 2-benzoxyl-phenylpyridine derivatives (W9, W13, W15) |

| 2-benzyloxy analogues of primaquine |

| 2-benzylthio analogues of primaquine |

| PABA-substituted pyrimidine (compound 3f) |

| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) |

| Amino derivative of diaryl pyrimidine (compound 6e) |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Key Pharmacophoric Features

The essential structural components of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one that are critical for its biological activity have been identified through extensive research. These key pharmacophoric features include the 2-amino group, the pyrimidin-4(3H)-one core, and the 5-benzyloxy substituent.

The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore in medicinal chemistry. The amino group at the C2 position is crucial for forming key hydrogen bond interactions with target proteins. The pyrimidine (B1678525) ring itself serves as a scaffold, positioning the essential functional groups in the correct orientation for binding. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors, further contributing to ligand-target interactions.

The 5-benzyloxy group is a significant contributor to the compound's activity profile. The benzyloxy moiety can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the target protein. The ether linkage provides a degree of conformational flexibility, allowing the benzyl (B1604629) group to adopt an optimal orientation within the binding site. The position of this substituent on the pyrimidine ring has been shown to greatly influence biological activity nih.gov.

Pharmacophore models developed for related pyrimidine derivatives often highlight the importance of a hydrogen bond donor (the 2-amino group), a hydrogen bond acceptor (the 4-oxo group), and an aromatic/hydrophobic region (the benzyloxy group) for potent biological activity nih.govresearchgate.netresearchgate.netmdpi.com.

Impact of Substituent Position and Nature on Biological Potency

The biological potency of this compound analogs is highly sensitive to the position and chemical nature of substituents on the pyrimidine core and the benzyl ring.

Substituents on the Pyrimidine Ring: The presence of the amino group at the C2 position and the oxo group at the C4 position are generally considered critical for activity. Modifications at other positions of the pyrimidine ring can modulate potency and selectivity. For instance, in related thieno[2,3-d]pyridines, the functionalisation of the 3-amino group leads to a significant loss of activity, suggesting this primary amine is essential for maximal efficacy nih.gov.

The following table summarizes the impact of substituent variations on the biological activity of related pyrimidine derivatives:

| Scaffold | Position of Variation | Substituent Type | Impact on Potency | Reference |

| Thieno[2,3-b]pyridines | 2-arylcarboxamide ring | 2-methyl-3-halogen | Maximizes anti-proliferative activity | nih.gov |

| Thieno[2,3-b]pyridines | 5-position linker | Alcohol vs. Benzoyl | Alcohol derivatives show improved efficacy | nih.gov |

| Thieno[2,3-d]pyrimidines | Benzene ring of benzylamide | Small substituents (methyl, methoxy) at para-position | Higher antimicrobial activity | mdpi.com |

Correlations Between Chemical Structure and Therapeutic Efficacy

A strong correlation exists between the chemical structure of this compound analogs and their therapeutic efficacy. The specific arrangement of functional groups and their electronic properties directly influences how the molecule interacts with its biological target, which in turn determines its therapeutic effect.

For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, a strong correlation was observed between the IC50 values of N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells nih.gov. This demonstrates a direct link between the chemical structure's ability to inhibit a specific enzyme and the resulting cellular outcome.

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that modifications at the C5 position can significantly affect selectivity for different isoforms of an enzyme nih.gov. This highlights how subtle changes in the chemical structure can lead to a more targeted therapeutic effect. The lipophilic character and spatial orientation of moieties linked to the pyrimidine scaffold have been shown to be important for potent and selective binding researchgate.net.

Understanding of Molecular Recognition and Ligand-Target Binding Modes

Molecular modeling and docking studies have provided valuable insights into the molecular recognition processes and binding modes of this compound and its analogs with their biological targets. These computational approaches help to visualize and understand the key interactions at the atomic level.

The 2-amino group typically forms one or more hydrogen bonds with specific amino acid residues in the active site of the target protein, such as the hinge region of kinases. This interaction is often a critical anchor for the ligand. The 4-oxo group also frequently participates in hydrogen bonding with a hydrogen bond donor from the protein.

The benzyloxy group usually occupies a hydrophobic pocket within the binding site. The phenyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The orientation of the benzyloxy group is crucial for maximizing these favorable interactions.

Docking studies on related pyrimidine derivatives have consistently shown the importance of these interactions. For example, in the case of pyrimidine-based EGFR inhibitors, the pyrimidine ring is inserted into the adenine (B156593) binding pocket, with other parts of the molecule occupying hydrophobic regions nih.gov. Similarly, docking studies of aminopyrimidines with IGF1R and EGFR have helped to rationalize their biological activity researchgate.net.

The table below provides a summary of key interactions observed in molecular docking studies of related pyrimidine derivatives:

| Target | Key Interacting Residues | Type of Interaction | Reference |

| EGFR | Adenine binding pocket | Hydrophobic interactions, Hydrogen bonds | nih.gov |

| IGF1R | Not specified | Strong binding affinity | researchgate.net |

| TrmD of P. aeruginosa | Active site | Partial inhibition | mdpi.com |

Computational Chemistry and Molecular Modeling Applications in Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. In pyrimidine (B1678525) research, docking studies are widely used to elucidate how derivatives bind to the active sites of various enzymes and receptors. For instance, studies on pyrimidine analogs have successfully predicted their interactions with targets like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human cyclin-dependent kinase 2 (CDK2). chemrevlett.comresearchgate.net The presence of a benzyloxy group, as in 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one, can play a significant role in binding, often participating in π-π stacking interactions with aromatic residues within the protein's binding pocket. nih.gov

Docking simulations calculate a score that estimates the binding affinity, typically in kcal/mol, where a more negative value suggests a stronger interaction. These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Research on various pyrimidine derivatives has demonstrated strong correlations between predicted binding affinities and experimentally observed biological activity. For example, docking studies of benzochromenopyrimidine derivatives against the COX-2 enzyme identified compounds with significant binding affinities, suggesting their potential as anti-inflammatory agents. chemrevlett.com Similarly, keto-benzimidazole derivatives, which share structural similarities with pyrimidinones (B12756618), showed high binding affinities for both wild-type and mutant EGFR, with binding energies reaching as low as -8.4 kcal/mol. ukm.my

Below is a table summarizing representative docking results for various pyrimidine derivatives against different biological targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Benzochromenopyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | -10.3 | Hydrogen bonding, Hydrophobic interactions |

| Keto-benzimidazole Derivatives | Epidermal Growth Factor Receptor (EGFR T790M) | -8.4 | Hydrogen bonding, Hydrophobic interactions, Van der Waals forces |

| 4-(2-amino-3,5-dibromophenyl)-6-(phenyl)pyrimidin-2-amine | Cyclin-dependent kinase 2 (CDK2) | -8.0 | Hydrogen bonding with key residues |

| Benzyloxy-4-oxopyridin Benzoate Derivatives | Heme | - | π-π stacking, Hydrophobic interactions |

This table is a compilation of representative data from multiple studies to illustrate the application of molecular docking. chemrevlett.comresearchgate.netnih.govukm.my

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the target's active site that are critical for ligand binding. This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. For example, in the docking of benzochromenopyrimidine derivatives with COX-2, key hydrogen bond interactions were observed with residues Gln524 and Arg513. chemrevlett.com In another study, novel pyrimidine derivatives designed as EGFR inhibitors were shown to form essential hydrogen bonds within the EGFR active site, mimicking the binding of known inhibitors.

The table below lists key amino acid residues identified in docking studies of pyrimidine derivatives with their respective protein targets.

| Target Protein | Key Interacting Amino Acid Residues | Reference |

| Cyclooxygenase-2 (COX-2) | Arg513, Gln524 | chemrevlett.com |

| Epidermal Growth Factor Receptor (EGFR) | Met793 (hinge region) | |

| Cyclin-dependent kinase 2 (CDK2) | Leu83, Glu81, Gln131 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov These models are valuable in pyrimidine research for rationalizing the biological activities of a series and guiding the design of analogs with enhanced efficacy. uobasrah.edu.iq

QSAR studies on various aminopyrimidine-related structures have shown that biological activity is often influenced by a combination of electronic, steric, and hydrophobic parameters. For instance, a QSAR study on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors revealed that descriptors like the energy of the highest occupied molecular orbital (εHOMO), the energy of the lowest unoccupied molecular orbital (εLUMO), and the logarithm of the partition coefficient (ClogP) were significant in predicting inhibitory activity. uobasrah.edu.iq Another study on nitric oxide synthase inhibitors found that pharmacophore properties related to hydrogen bond acceptors, donors, and aromatic features were crucial for activity. nih.gov

| QSAR Model Descriptor | Influence on Biological Activity |

| ClogP (Lipophilicity) | Often shows a parabolic relationship; an optimal level of lipophilicity is required for activity. |

| Molecular Weight (MW) | Can be correlated with steric factors that influence binding. |

| εHOMO / εLUMO (Electronic Properties) | Relate to the molecule's ability to participate in charge-transfer interactions with the target. |

| Pharmacophore Features (e.g., H-bond donors/acceptors) | Directly correspond to the potential for specific interactions within the binding site. |

This table summarizes common descriptors used in QSAR studies and their general interpretation. uobasrah.edu.iqnih.govunair.ac.id

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the conformational stability of a ligand within the binding pocket and to refine the binding poses obtained from docking. In pyrimidine research, MD simulations are employed to validate docking results and to understand how the flexibility of both the ligand and the protein affects the binding interaction. nih.govnih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. A stable RMSD value over time indicates that the ligand-protein complex has reached equilibrium and that the binding is stable. nih.govmdpi.com For example, MD simulations of dihydropyrimidinone derivatives targeting α-glucosidase showed a stable complex with an average RMSD of 1.7 Å, confirming the stability of the interaction predicted by docking. nih.gov Similarly, simulations of 7H-pyrrolo[2,3-d]pyrimidine inhibitors with p21-activated kinase 4 (PAK4) confirmed stable binding in the hinge region of the kinase. mdpi.com

| System | Simulation Time | Average RMSD | Indication |

| α-glucosidase-Dihydropyrimidinone Complex | 100 ns | 1.7 Å | Stable binding of the ligand in the active site. |

| PAK4-Pyrrolo[2,3-d]pyrimidine Complex | 100 ns | ~0.14 - 0.19 nm | The complexes reached an acceptable equilibrium. |

This table provides examples of results from MD simulation studies on pyrimidine-related compounds. nih.govmdpi.com

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Pyrimidine libraries, including those with diverse functionalities, are often screened against various targets. For instance, the screening of pyrimidine-focused DNA-encoded libraries has successfully identified potent inhibitors of the BRD4 protein, a target in cancer therapy. nih.govacs.org

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves iterative cycles of computational design and chemical synthesis to improve the properties of the hit compounds, such as:

Potency: Enhancing the binding affinity for the target.

Selectivity: Increasing the affinity for the desired target over other related proteins to reduce potential side effects.

ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

Computational tools play a key role in this optimization phase. For example, after identifying initial pyrido[2,3-d]pyrimidine (B1209978) hits against thymidylate synthase through virtual screening, molecular docking and simulation were used to design a new library of derivatives with potentially improved interactions and efficacy. nih.gov This rational, structure-based design approach is central to modern medicinal chemistry and is highly applicable to the development of drugs based on the this compound scaffold.

Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one," both ¹H and ¹³C NMR are utilized to confirm its structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide information about their chemical environment. The spectrum of "this compound" would be expected to show distinct signals corresponding to the protons of the pyrimidinone ring, the benzyloxy group, and the amino group. For instance, the aromatic protons of the benzyl (B1604629) group typically appear in the range of δ 7.2-7.5 ppm, while the methylene (B1212753) protons of the benzyloxy group (O-CH₂) would likely resonate around δ 5.0 ppm. The proton on the pyrimidine (B1678525) ring and the protons of the amino group would also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The carbonyl carbon (C=O) of the pyrimidinone ring is expected to appear significantly downfield, typically in the range of δ 160-180 ppm. The carbons of the aromatic benzyl group and the pyrimidine ring would resonate in the aromatic region (δ 100-150 ppm), while the methylene carbon of the benzyloxy group would be found further upfield.

No specific experimental ¹H and ¹³C NMR data from published research for "this compound" were found in the search results. The provided information is based on general principles of NMR spectroscopy and data for analogous structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) would exhibit stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the pyrimidinone ring would show a strong absorption band around 1650-1700 cm⁻¹.

C=C and C=N stretching: The aromatic and pyrimidine rings would display characteristic absorptions in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the benzyloxy group would have a stretching vibration in the range of 1000-1300 cm⁻¹.

In a study on related aminopyrimidinone derivatives, the N-H absorption band was observed at 3262 cm⁻¹, and the C=O absorption band was found at 1653 cm⁻¹. These values are consistent with the expected regions for these functional groups in "this compound".

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1650-1700 |

| Aromatic/Pyrimidine (C=C, C=N) | Stretching | 1400-1600 |

| Ether (C-O) | Stretching | 1000-1300 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of "this compound" and can provide information about its structure through fragmentation patterns.

The molecular formula of "this compound" is C₁₁H₁₁N₃O₂, giving it a molecular weight of approximately 217.22 g/mol . In a mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 217 or 218, respectively.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, in the characterization of related pyrimidinone derivatives, ESI-MS was utilized to confirm the mass of the synthesized compounds.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. For "this compound," characteristic fragments might include the loss of the benzyl group or other parts of the pyrimidine ring structure.

Specific mass spectrometry data for "this compound" was not available in the provided search results. The information is based on the compound's molecular formula and general principles of mass spectrometry.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For "this compound," reversed-phase HPLC is a common method for purity analysis.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound is determined by the peak area percentage in the chromatogram. A highly pure sample will show a single major peak.

In a study on the synthesis of related unnatural Nα-Fmoc pyrimidin-4-one amino acids, HPLC was used to analyze the products. The analysis was performed on a C18 reversed-phase column with a gradient elution system, and detection was carried out at 220 nm. Such a method would be suitable for assessing the purity of "this compound".

Table 2: Typical HPLC Parameters for Analysis of Pyrimidinone Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an additive like TFA) |

| Flow Rate | ~1 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 5-20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds, and check the purity of a sample.

For "this compound," TLC would be performed on a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential adsorption of the compound to the stationary phase and its solubility in the mobile phase.

The position of the compound on the developed TLC plate is identified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. In the synthesis of related compounds, TLC was used to monitor the reaction progress. For "this compound," a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane, would likely be used as the mobile phase. Visualization of the spot can be achieved under UV light or by using a staining reagent.

Crystallographic Analysis (e.g., X-ray Diffraction of Protein-Ligand Complexes)

Crystallographic analysis, particularly X-ray diffraction of protein-ligand complexes, stands as a definitive technique for elucidating the three-dimensional structure of a compound and its specific binding interactions within a biological target. This method provides unambiguous information on bond lengths, bond angles, and the precise conformation a molecule adopts. For compounds like this compound, which are often investigated as kinase inhibitors, this analysis is crucial for understanding their mechanism of action and for guiding further drug design through structure-based methods.

While a specific crystal structure for this compound complexed with its putative target, Checkpoint kinase 1 (Chk1), is not publicly available in databases such as the Protein Data Bank (PDB), the crystallographic analysis of closely related 2-aminopyrimidine (B69317) analogues provides significant insights into how this class of compounds achieves its inhibitory activity. The development of potent and selective Chk1 inhibitors frequently relies on a structure-guided approach, where X-ray crystallography is used to visualize the binding mode of initial fragment hits and to guide their optimization. nih.govresearchgate.net

Research into Chk1 inhibitors has shown that the 2-aminopyrimidine scaffold is a common feature. These inhibitors are typically ATP-competitive, binding to the hinge region between the N- and C-terminal lobes of the kinase domain. rsc.org The crystallographic data reveals that these compounds are anchored in the ATP-binding site through key hydrogen bonds with residues in the hinge region, such as Cys87, Glu85, and Tyr86. rsc.org

For instance, the crystal structure of Chk1 in complex with other 2-aminopyrimidine-based inhibitors demonstrates how the scaffold orients itself to allow substituents to project into specific pockets of the active site. Lipophilic groups are often directed towards a selectivity surface, while polar substituents can interact with the ribose pocket or the solvent-exposed region. rsc.org This detailed structural information is invaluable for medicinal chemists to enhance potency and selectivity. The optimization of such inhibitors often involves iterative cycles of chemical synthesis, biological testing, and crystallographic analysis to refine the interactions between the ligand and the protein. researchgate.net

The challenges in developing these inhibitors include improving potency and selectivity against other kinases, such as the structurally similar Chk2. researchgate.net Structure-based design, informed by X-ray crystallography, has been instrumental in the evolution of these compounds from initial low-potency hits to highly selective clinical candidates. researchgate.netrsc.org

Detailed Research Findings from a Representative Analogue

To illustrate the utility of this technique, we can examine the crystallographic data for a related N-(pyrazin-2-yl)pyrimidin-4-amine inhibitor of Chk1. The analysis of its complex with Chk1 reveals critical binding interactions that are likely conserved for other inhibitors sharing the 2-aminopyrimidine core.

The crystal structure shows that the inhibitor binds in the ATP-binding pocket of Chk1. The aminopyrimidine core forms crucial hydrogen bonds with the backbone of residues in the hinge region of the kinase, a canonical interaction for this class of inhibitors. This anchors the molecule and orients the substituents for further interactions. For example, a substituent on the pyrimidine ring can extend into a hydrophobic pocket, enhancing binding affinity. The precise geometry of these interactions, including bond distances and angles, can be quantified from the crystallographic data, providing a rational basis for the design of new analogues with improved properties.

Below is a representative data table summarizing the crystallographic information for a Chk1-inhibitor complex.

| Parameter | Value |

| PDB ID | 2YM4 |

| Macromolecule | Checkpoint kinase 1 (Chk1) |

| Ligand | N-(pyrazin-2-yl)pyrimidin-4-amine derivative |

| Resolution | 2.35 Å |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (a, b, c) | 45.0 Å, 65.7 Å, 57.9 Å |

| Unit Cell Angles (α, β, γ) | 90°, 94.4°, 90° |

| Key Ligand-Protein Interactions | Hydrogen bonds to hinge region residues (e.g., Cys87) researchgate.net |

This table presents data for a representative analogue to illustrate the type of information obtained from crystallographic analysis.

This structural understanding, derived from X-ray crystallography, is fundamental for the characterization and purity assessment of research compounds, ensuring that the desired molecule is being studied and providing a blueprint for its targeted optimization.

Potential Therapeutic Applications and Future Research Directions

Development of Novel Drug Candidates

The 2-aminopyrimidine (B69317) framework is a well-established pharmacophore in the design of kinase inhibitors and other therapeutic agents. ijpsjournal.com The structural features of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one suggest its potential as a scaffold for developing novel drug candidates, particularly in oncology and inflammatory diseases.

Derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer effects. nih.gov The development of novel pyrimidine-based compounds often involves molecular hybridization, combining the pyrimidine (B1678525) core with other pharmacologically active moieties to enhance therapeutic efficacy. mdpi.com For instance, novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential apoptotic antiproliferative agents, with some compounds showing significant cytotoxic effects against various cancer cell lines. nih.gov

Structurally analogous 5-(benzyloxy)pyridin-2(1H)-one derivatives have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression. nih.gov One such derivative demonstrated a half-maximal inhibitory concentration (IC50) of 12 nM against c-Met and exhibited potent inhibition of a c-Met-activated cancer cell line. nih.gov This highlights the potential of the benzyloxy group in directing the activity of heterocyclic compounds towards specific oncogenic targets.

The following table summarizes the activity of some pyrimidine derivatives against various cancer cell lines, illustrating the potential of this scaffold in developing new anticancer agents.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidine | HepG2 | 3.56 µM | nih.gov |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidine | HeLa | 6.39 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 | 1.24 µM | frontiersin.org |

| Quinazoline-based dual inhibitor | MOLM-13 (AML) | ~5 nM | oncotarget.com |

| Quinazoline-based dual inhibitor | MV4-11 (AML) | ~5 nM | oncotarget.com |

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in cancer therapy. gsconlinepress.com The development of pyrimidine-based inhibitors that can overcome resistance mechanisms is a key area of research. bohrium.com For instance, resistance to microtubule-targeting drugs is a significant clinical challenge, and novel microtubule destabilizing agents with a pyridine-pyrimidine amide structure have been shown to be effective in models with acquired taxane (B156437) resistance. nih.gov

In the context of epidermal growth factor receptor (EGFR) inhibitors, a prominent class of pyrimidine-based drugs, understanding resistance mechanisms has enabled the rational design of more selective and potent compounds. bohrium.com Fused pyrimidine systems are being explored as EGFR inhibitors to combat resistance, with some derivatives showing activity against mutant EGFR forms. frontiersin.org The development of dual-target inhibitors, such as those targeting both bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), represents another promising strategy to tackle drug resistance. nih.gov

Furthermore, inducing ferroptosis, a form of programmed cell death distinct from apoptosis, has emerged as a novel strategy to overcome drug resistance in cancer. acs.orgacs.org Pyrrole derivatives, which share some structural similarities with the pyrimidine core, have been shown to induce ferroptosis and overcome multidrug resistance. acs.org This suggests that pyrimidine-based compounds could be designed to trigger alternative cell death pathways to circumvent resistance.

Exploration of New Biological Targets and Pathways

The versatility of the pyrimidine scaffold allows for its interaction with a wide range of biological targets. nih.gov Future research on this compound and its analogs should focus on exploring novel biological targets and pathways.

Kinases remain a primary focus, with numerous pyrimidine-based compounds being investigated as inhibitors of various kinases, including:

Lymphocyte-specific tyrosine kinase (Lck): A series of 4-amino-6-benzimidazole-pyrimidines were designed as potent Lck inhibitors. nih.gov

Cyclin-dependent kinases (CDKs) and Histone deacetylases (HDACs): Novel 2-aminopyrimidine-based derivatives have been developed as dual CDK/HDAC inhibitors for the treatment of refractory solid tumors and hematological malignancies. acs.org

Focal Adhesion Kinase (FAK): Pyrimidine-based inhibitors of FAK are being investigated to slow down signaling pathways that lead to tumor progression and metastasis. mdpi.com

Tropomyosin receptor kinases (Trks): The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a prominent scaffold for the development of Trk inhibitors for the treatment of solid tumors. mdpi.com

Beyond kinases, pyrimidine derivatives have been shown to target other important enzymes and pathways. For example, novel pyrimidine derivatives have been investigated for their inhibitory effects on metabolic enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glycosidase. nih.gov Additionally, 2-aminopyrimidine derivatives have been evaluated as β-glucuronidase inhibitors, an enzyme associated with various pathological conditions. nih.gov The table below shows the inhibitory activity of some pyrimidine derivatives against different enzymes.

| Compound Class | Target Enzyme | Inhibitory Activity (Ki or IC50) | Reference |

| Pyrimidine derivative | Carbonic Anhydrase II | Ki: 18.21 ± 3.66 nM | nih.gov |

| Pyrimidine derivative | Acetylcholinesterase | Ki: 33.15 ± 4.85 nM | nih.gov |

| 2-aminopyrimidine derivative | β-Glucuronidase | IC50: 2.8 ± 0.10 µM | nih.gov |

| 5-(benzyloxy)pyridin-2(1H)-one derivative | c-Met | IC50: 12 nM | nih.gov |

| 4-amino-6-benzimidazole-pyrimidine | Lck | Single-digit nM IC50 | nih.gov |

Advances in Synthetic Methodologies and Scalability

The efficient and scalable synthesis of highly functionalized pyrimidine derivatives is crucial for their development as therapeutic agents. nih.gov Recent advancements have focused on microwave-assisted synthesis, multi-component reactions, and the use of novel catalysts to improve yields and reduce reaction times. mdpi.com

Microwave-assisted protocols have been developed for the synthesis of 2,6-disubstituted pyrimidinones (B12756618) through a domino Michael addition/cyclocondensation reaction. mdpi.com Furthermore, a scalable, asymmetric synthesis route for an influenza virus replication inhibitor featuring a pyrimidine core has been reported, demonstrating the feasibility of producing complex pyrimidine derivatives on a larger scale. colab.wsfigshare.com The synthesis of novel chromenopyrimidines has been achieved through microwave and ultrasound-irradiated methods, highlighting the use of sustainable energy sources in organic synthesis. acs.org

Future research in this area should focus on developing robust and cost-effective synthetic routes for this compound and its derivatives to facilitate further biological evaluation and potential clinical development.

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is a powerful strategy in modern drug discovery. d-nb.info In silico techniques such as virtual screening, molecular docking, and molecular dynamics simulations can be employed to identify potential biological targets for this compound and to guide the design of more potent and selective analogs. nih.govmdpi.commdpi.com

For instance, computational studies have been used to design dual-target inhibitors of BRD4 and PLK1, providing insights into the binding modes of these compounds at the active sites of their targets. nih.gov Similarly, in silico methods have been instrumental in the identification of 2,4-diaminopyrimidine-based compounds as potential CK1ε inhibitors. nih.gov Molecular docking and pharmacokinetic analysis of 2-anilinopyrimidine derivatives have also been conducted to design new compounds with improved drug-like properties. d-nb.info

A synergistic approach, combining computational predictions with experimental validation, will be essential for accelerating the discovery and development of new drug candidates based on the this compound scaffold. This integrated strategy can help in prioritizing compounds for synthesis and biological testing, ultimately saving time and resources in the drug discovery pipeline.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one to improve yield and purity?